molecular formula C6H9N3O2S B1618850 4-Aminobenzenesulfonohydrazide CAS No. 5450-86-2

4-Aminobenzenesulfonohydrazide

Cat. No.: B1618850
CAS No.: 5450-86-2
M. Wt: 187.22 g/mol
InChI Key: BRGRTVOPAYSOKK-UHFFFAOYSA-N
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Description

4-Aminobenzenesulfonohydrazide is an organic compound with the molecular formula C6H9N3O2S. It is a derivative of benzenesulfonohydrazide, characterized by the presence of an amino group at the para position of the benzene ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobenzenesulfonohydrazide can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzenesulfonyl chloride with hydrazine hydrate, followed by reduction of the resulting 4-nitrobenzenesulfonohydrazide to this compound . The reaction typically occurs under mild conditions, using solvents such as ethanol or methanol.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of microwave-assisted techniques to enhance reaction efficiency and yield . This method reduces reaction times and energy consumption, making it a more sustainable option for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Aminobenzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonamides, sulfonyl hydrazides, and substituted benzenesulfonohydrazides .

Mechanism of Action

Comparison with Similar Compounds

  • 4-Methylbenzenesulfonohydrazide
  • 4-Methoxybenzenesulfonohydrazide
  • Benzenesulfonohydrazide

Comparison: 4-Aminobenzenesulfonohydrazide is unique due to the presence of the amino group, which enhances its reactivity and allows for a broader range of chemical modifications . This makes it more versatile compared to its methyl and methoxy counterparts, which have more limited applications.

Properties

IUPAC Name

4-aminobenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGRTVOPAYSOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280704
Record name Sulfanilic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5450-86-2
Record name NSC18055
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfanilic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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